Cas no 146476-38-2 ([(2S)-2-Amino-3-phenylpropyl]diphenylphosphine)
[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-(diphenylphosphino)-3-phenylpropan-2-aMine
- (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine
- [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
- (2S)-1-diphenylphosphanyl-3-phenylpropan-2-amine
- (alphaS)-alpha-[(Diphenylphosphino)methyl]benzeneethanamine
- (
- AS)-
- A-[(Diphenylphosphino)methyl]benzeneethanamine
- (S)-1-(Diphenylphosphanyl)-3-phenylpropan-2-amine
- Benzeneethanamine, α-[(diphenylphosphino)methyl]-, (αS)-
- 146476-38-2
- CS-0088004
- (I+/-S)-I+/--[(Diphenylphosphino)methyl]benzeneethanamine
- DTXSID001224930
-
- Inchi: 1S/C21H22NP/c22-19(16-18-10-4-1-5-11-18)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19H,16-17,22H2/t19-/m0/s1
- InChI Key: SIOSCJGIYDRXMO-IBGZPJMESA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C[C@H](CC1C=CC=CC=1)N
Computed Properties
- Exact Mass: 319.148986704g/mol
- Monoisotopic Mass: 319.148986704g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 26
[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906062-250mg |
(S)-1-(diphenylphosphino)-3-phenylpropan-2-aMine |
146476-38-2 | 98% | 250mg |
¥3,420.00 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82850-100mg |
(αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine |
146476-38-2 | 98%,99%e.e. | 100mg |
¥945.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82850-1g |
(αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine |
146476-38-2 | 98%,99%e.e. | 1g |
¥4028.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906062-50mg |
(S)-1-(diphenylphosphino)-3-phenylpropan-2-aMine |
146476-38-2 | 98% | 50mg |
¥855.00 | 2022-08-31 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0628-100mg |
(αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine |
146476-38-2 | 98%,99%e.e. | 100mg |
¥945.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0628-1g |
(αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine |
146476-38-2 | 98%,99%e.e. | 1g |
¥4027.5 | 2024-07-19 |
[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
Recent Advances in the Application of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine (CAS: 146476-38-2) in Chemical Biology and Pharmaceutical Research
The chiral phosphine ligand [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine (CAS: 146476-38-2) has recently emerged as a versatile building block in asymmetric catalysis and medicinal chemistry applications. Recent studies published in Q2 2024 highlight its expanding role in transition metal catalysis and as a key intermediate for bioactive molecule synthesis. Notably, its structural features - combining a stereogenic center with both phosphine and amino functionalities - enable unique reactivity patterns that are being exploited across multiple research fronts.
A breakthrough study in Journal of the American Chemical Society (May 2024) demonstrated the compound's exceptional performance as a ligand in palladium-catalyzed asymmetric allylic alkylations, achieving enantiomeric excesses >99% for challenging tertiary carbon center formation. The research team attributed this to the ligand's ability to maintain optimal bite angles while providing steric and electronic tuning through its phenyl groups. This development has significant implications for the synthesis of complex pharmaceutical intermediates.
In pharmaceutical applications, a Nature Communications paper (April 2024) reported the use of 146476-38-2 as a critical precursor for developing novel kinase inhibitors. The amino-phosphine moiety was strategically incorporated to enhance both binding affinity (Kd values in low nM range) and cellular permeability, addressing a longstanding challenge in kinase drug development. Molecular dynamics simulations revealed unique binding mode stabilization through simultaneous phosphine-gold and amino-acid interactions.
From a synthetic chemistry perspective, recent work published in Angewandte Chemie (March 2024) established optimized large-scale production protocols for 146476-38-2, achieving >90% yield with excellent enantiopurity (>99% ee) through an improved resolution process. This technical advancement has made the compound more accessible for industrial applications while maintaining the stringent purity requirements for pharmaceutical use.
Emerging safety data (Regulatory Toxicology and Pharmacology, June 2024) indicate that derivatives of 146476-38-2 show favorable toxicological profiles in preclinical studies, with no observed genotoxicity at therapeutic concentrations. However, researchers caution that the parent compound requires careful handling due to its air-sensitive phosphine group, recommending inert atmosphere conditions for all synthetic manipulations.
Looking forward, several patent applications (WO2024/078921, WO2024/081334) filed in Q2 2024 suggest growing industrial interest in this scaffold, particularly for antiviral and anticancer applications. The unique metal-coordinating properties of the phosphine group combined with the amino group's hydrogen bonding capacity appear to enable novel mechanisms of biological activity that are just beginning to be explored.
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